molecular formula C₂₉H₃₄N₆O·3HCl B1145261 A 419259 CAS No. 479501-40-1

A 419259

カタログ番号: B1145261
CAS番号: 479501-40-1
分子量: 482.6236463
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件: 反応条件は通常、有機溶媒、触媒、および制御された温度の使用を伴い、高収率と純度が保証されます .

工業生産方法: A 419259の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、収率を最大化し、不純物を最小限に抑えるための反応条件の最適化が含まれます。 その後、化合物は結晶化またはクロマトグラフィーなどの技術を使用して精製されます .

化学反応の分析

反応の種類: A 419259は、次のようなさまざまな化学反応を受けます。

一般的な試薬と条件:

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化誘導体を生成する可能性がありますが、置換反応はさまざまな置換ピロロピリミジン化合物を生成する可能性があります .

4. 科学研究の応用

This compoundには、次の科学研究の応用があります。

    化学: キナーゼ阻害とシグナル伝達経路を研究するためのツール化合物として使用されます。

    生物学: Srcファミリーキナーゼが細胞増殖とアポトーシスに果たす役割を調査するために、細胞生物学研究で使用されます。

    医学: 癌などの異常なキナーゼ活性を伴う疾患の潜在的な治療薬として研究されています。

    産業: 医薬品用途向けキナーゼ阻害剤の開発に使用されています

科学的研究の応用

Applications in Cancer Research

Chronic Myelogenous Leukemia (CML)
A significant body of research has demonstrated the effectiveness of A-419259 in treating CML, a type of cancer characterized by the overproduction of myeloid cells. Studies indicate that A-419259 induces apoptosis and inhibits proliferation in CML cell lines by blocking SFK activity. Specifically, it has been shown to be as potent as imatinib, a well-known CML treatment, with an IC50 value ranging from 0.1 to 0.3 μM for SFK inhibition .

Table 1: Efficacy of A-419259 in CML Cell Lines

Cell LineIC50 (μM)Mechanism of Action
K5620.1-0.3Inhibition of SFK activity; induces apoptosis
TF-10.1-0.3Induces cell cycle arrest
Primary CD34+Equal to imatinibInduces apoptosis

Inhibition of Acute Myeloid Leukemia (AML)

Recent studies have suggested that A-419259 also plays a role in inhibiting acute myeloid leukemia (AML). The compound has been shown to reduce the total number of acute myeloid leukemia cells while maintaining pluripotency in murine embryonic stem cells . This dual action highlights its potential as a therapeutic agent not only for established malignancies but also for early-stage interventions.

Structural Insights

The structural characterization of A-419259 bound to Hck provides valuable insights into its binding interactions and specificity. Crystal structures reveal how A-419259 occupies the ATP-binding site, which is critical for its inhibitory action against SFKs . Understanding these interactions aids in the design of more selective inhibitors with potentially fewer off-target effects.

Case Studies

Case Study: Resistance Mechanisms
Research has identified mutations within Hck that confer resistance to A-419259, such as the Hck-T338M mutation. This mutation reduces sensitivity to A-419259 by more than 30-fold while allowing for sustained kinase activity, indicating that resistance can develop through specific alterations in target proteins . Such findings underscore the importance of continuous monitoring for resistance mechanisms when employing A-419259 in therapeutic settings.

Case Study: Combination Therapies
Combining A-419259 with other targeted therapies has shown promise in overcoming drug resistance in CML models. For instance, studies indicate that the combination of A-419259 with MEK inhibitors can enhance therapeutic efficacy by preventing compensatory survival signaling pathways from being activated .

作用機序

A 419259は、Srcファミリーキナーゼの活性を阻害することによってその効果を発揮します。この化合物は、これらのキナーゼのATP結合ポケットに結合し、ATPが結合するのを阻止し、キナーゼ活性を阻害します。 この阻害は、細胞増殖と生存に関与する下流のシグナル伝達経路の抑制につながり、最終的に標的細胞でアポトーシスを誘導します .

類似の化合物:

独自性: this compoundは、Srcファミリーキナーゼに対する高い選択性と、低濃度でのアポトーシス誘導能力により、独自性を持っています。 その広範囲にわたる阻害活性は、キナーゼシグナル伝達経路の研究と標的療法の開発に貴重なツールとなります .

類似化合物との比較

Uniqueness: A 419259 is unique due to its high selectivity towards Src family kinases and its ability to induce apoptosis at low concentrations. Its broad-spectrum inhibitory activity makes it a valuable tool for studying kinase signaling pathways and developing targeted therapies .

生物活性

A-419259 is a pyrrolo-pyrimidine compound that has garnered attention for its selective inhibition of Src-family kinases (SFKs), particularly in the context of chronic myeloid leukemia (CML) and acute myeloid leukemia (AML). This article details the biological activity of A-419259, including its mechanism of action, efficacy in various cell lines, and implications for treatment resistance.

A-419259 primarily targets SFKs, which are critical mediators in various signaling pathways associated with cell proliferation and survival. Research indicates that A-419259 effectively inhibits SFK activity at concentrations ranging from 0.1 to 0.3 μM, leading to significant growth arrest and apoptosis in CML cells. Notably, it has been shown that A-419259 does not inhibit Bcr-Abl phosphorylation directly, which distinguishes it from other inhibitors like imatinib .

Key Findings:

  • Inhibition of SFK Activity : A-419259 demonstrates potent inhibition of SFK activity in K562 cells (an established CML cell line) with an IC50 value between 0.1 and 0.3 μM .
  • Cell Cycle Arrest : The compound induces cell-cycle arrest and apoptosis in primary CD34+ CML cells, exhibiting similar potency to imatinib .

Efficacy in Cell Lines

A series of studies have evaluated the efficacy of A-419259 across different leukemia cell lines, revealing its potential as a therapeutic agent.

Table 1: Efficacy of A-419259 in Various Cell Lines

Cell LineIC50 (μM)Observations
K562 (CML)0.1 - 0.3Induces growth arrest and apoptosis
MV4-11 (AML)>1.0Resistance observed in mutant populations
MOLM13 (AML)>1.0Increased resistance with prolonged exposure
MOLM14 (AML)>1.0Similar resistance patterns as MOLM13

Data from KINOMEscan profiling revealed that A-419259 interacts selectively with a limited number of kinases, highlighting its specificity as an inhibitor .

Case Studies

Case Study 1: Chronic Myeloid Leukemia (CML)
In a study involving K562 cells expressing either wild-type Hck or a resistant mutant (Hck-T338M), it was found that A-419259 effectively inhibited growth in wild-type cells while showing reduced efficacy against the resistant mutant . This underscores the role of Hck as a primary target for the compound.

Case Study 2: Acute Myeloid Leukemia (AML)
In AML models, particularly those derived from patient xenografts, A-419259 demonstrated significant anti-leukemic activity when administered orally. However, mutations in Hck led to acquired resistance, suggesting a narrow path for resistance development in clinical settings .

Implications for Treatment Resistance

Resistance to A-419259 has been linked to mutations within the Hck kinase domain. The emergence of resistant cell lines during exposure to the drug emphasizes the need for combination therapies or alternative strategies to mitigate resistance mechanisms .

Table 2: Resistance Mechanisms Observed

Mutation TypeImpact on Efficacy
Hck-T338MReduced sensitivity to A-419259
Other SFK mutationsIncreased proliferation despite treatment

特性

IUPAC Name

7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N6O/c1-33-15-17-34(18-16-33)22-9-11-23(12-10-22)35-19-26(27-28(30)31-20-32-29(27)35)21-7-13-25(14-8-21)36-24-5-3-2-4-6-24/h2-8,13-14,19-20,22-23H,9-12,15-18H2,1H3,(H2,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVSOQRNTAPCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC=C(C=C5)OC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364042-47-7
Record name A 419259
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364042477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
A 419259
Reactant of Route 2
Reactant of Route 2
A 419259
Reactant of Route 3
Reactant of Route 3
A 419259
Reactant of Route 4
Reactant of Route 4
A 419259
Reactant of Route 5
Reactant of Route 5
A 419259
Reactant of Route 6
Reactant of Route 6
A 419259

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。